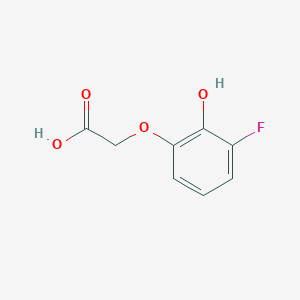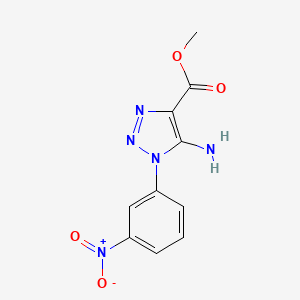![molecular formula C13H17FN2O B2932027 N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide CAS No. 2411243-35-9](/img/structure/B2932027.png)
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFU is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In
Mécanisme D'action
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide selectively inhibits COX-2, an enzyme that plays a key role in the inflammatory response. COX-2 is responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has also been shown to reduce neuropathic pain in animal models of nerve injury. In addition, N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has a number of advantages for use in lab experiments. It is a selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide is also relatively stable and can be easily synthesized using a variety of methods. However, there are some limitations to the use of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide in lab experiments. It has a relatively short half-life in vivo, making it difficult to study its long-term effects. In addition, N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been shown to have some off-target effects, which may complicate its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the study of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide in combination with other drugs for the treatment of various inflammatory conditions and neurodegenerative diseases. Finally, the development of new methods for the synthesis of N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide and other COX-2 inhibitors may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-(dimethylamino)-5-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the use of organometallic reagents such as Grignard reagents.
Applications De Recherche Scientifique
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and cancer. N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-5-13(17)15-9(2)11-8-10(14)6-7-12(11)16(3)4/h5-9H,1H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBULWAPBWAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)
![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)



![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)
![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)
![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931966.png)